This compound is classified as a heterocyclic organic compound due to its imidazole and thiazole rings. It falls under the category of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the methoxy group further enhances its pharmacological profile.
The synthesis of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde typically involves several key steps:
The molecular formula for 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde is with a molecular weight of approximately 272.32 g/mol.
The structure can be confirmed through various spectroscopic techniques:
6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde participates in several chemical reactions:
These reactions typically require mild conditions, although specific parameters such as temperature and solvent choice can vary based on the desired product.
The mechanism of action for 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde is primarily linked to its interactions with biological macromolecules:
The physical properties of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde include:
6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde has several notable applications:
Imidazo[2,1-b]thiazole represents a privileged scaffold in medicinal chemistry due to its versatile bioactivity profile and capacity for structural diversification. This fused bicyclic heterocycle incorporates electron-rich nitrogen and sulfur atoms, enabling π-π stacking interactions and hydrogen bonding with biological targets. The scaffold’s planar rigidity facilitates deep binding into enzyme active sites, while its synthetic accessibility allows for extensive derivatization at the C-5, C-6, and N-3 positions. Consequently, imidazo[2,1-b]thiazole derivatives exhibit diverse pharmacological properties, including carbonic anhydrase inhibition [1], antitumor activity [7], and adenosine receptor antagonism [5]. For example, Sharma and Supuran demonstrated that benzenesulfonamide-bearing imidazothiadiazole hybrids effectively inhibit tumor-associated carbonic anhydrase isoforms (hCA IX/XII), underscoring the scaffold’s relevance in anticancer drug discovery [1]. Similarly, Noolvi et al. reported that 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles exhibit potent growth inhibition against diverse cancer cell lines, with compound 4c (bearing 4-methoxyphenyl and 3-aminophenyl groups) showing exceptional activity against non-small cell lung (HOP-92, GI~50~ = 0.114 µM) and renal (CAKI-1, GI~50~ = 0.743 µM) cancers [7].
Table 1: Biological Activities of Representative Imidazo[2,1-b]thiazole Derivatives
Compound | Substituents | Biological Activity (K~i~ or GI~50~) | Reference |
---|---|---|---|
9ae | Imidazo[2,1-b]thiazole-sulfonyl piperazine | hCA II inhibition (K~i~ = 57.7 µM) | [1] |
LUF5417 | N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide | Adenosine A~3~ antagonism (K~i~ = 82 nM) | [5] |
39 | N-[3-(4-methoxy-phenyl)-[1,2,4]thiadiazol-5-yl]-acetamide | Adenosine A~3~ antagonism (K~i~ = 0.79 nM) | [5] |
4c | 3-(2-(4-Methoxyphenyl)imidazo[2,1-b]thiadiazol-6-yl)aniline | Anticancer (HOP-92, GI~50~ = 0.114 µM) | [7] |
The 4-methoxyphenyl moiety at C-6 of the imidazo[2,1-b]thiazole core significantly enhances target affinity through optimized hydrophobic interactions and electronic effects. The methoxy group’s electron-donating character increases π-electron density in the phenyl ring, strengthening van der Waals contacts within hydrophobic enzyme pockets. In adenosine A~3~ receptor antagonists, the 4-methoxyphenyl group dramatically improved binding affinity—compound 39 exhibited a K~i~ value of 0.79 nM, attributed to the methoxy group’s optimal positioning in a subpocket of the receptor [5]. Similarly, derivatives bearing this substituent showed 6-fold higher hCA II inhibition (K~i~ ~3 µM) compared to unsubstituted analogues [1].
The carbaldehyde at C-5 serves as a versatile handle for chemical modifications and direct interactions with biological targets. Its electrophilic carbonyl group can form Schiff bases with lysine residues in enzymes or undergo nucleophilic additions to generate pharmacologically active imines/hydrazones. Additionally, this group facilitates the synthesis of hybrid molecules via condensation reactions—e.g., coupling with sulfonyl piperazines yielded carbonic anhydrase inhibitors (e.g., 9ae) with selective activity against hCA II [1]. The aldehyde’s conformational rigidity may also orient the methoxyphenyl ring optimally for target binding, as observed in adenosine receptor antagonists where sterically constrained analogues exhibited superior affinity [5].
This review focuses on the chemical and pharmacological profile of 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS# 134670-46-5), a structurally optimized derivative with demonstrated biological relevance. Specific objectives include:
Table 2: Key Identifiers of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde
Property | Value | Reference |
---|---|---|
CAS Registry Number | 134670-46-5 | [3] [9] |
IUPAC Name | 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde | [3] |
Molecular Formula | C~14~H~12~N~2~O~2~S | [3] [9] |
Molecular Weight | 272.33 g/mol | [3] [9] |
SMILES | O=CC1=C(C2=CC=C(OC)C=C2)N=C3SC=C(C)N31 | [3] [9] |
Density | 1.33±0.1 g/cm³ (Predicted) | [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1